1-Boc-3-Iodo-1H-indazole
Description
Indazole as a Privileged Heterocyclic Scaffold in Chemical Research
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. samipubco.comresearchgate.netresearchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. researchgate.netresearchgate.net The unique electronic and structural features of the indazole core, including its aromaticity and the presence of two nitrogen atoms, allow it to interact with a diverse range of biological targets. samipubco.com This versatility has made it a cornerstone in the development of new therapeutic agents. samipubco.comnih.gov
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The ability to selectively functionalize different positions on the indazole ring has further expanded its utility in creating diverse molecular architectures with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govbiotech-asia.orgresearchgate.net
Importance of Functionalized Indazole Derivatives as Synthetic Intermediates
The strategic introduction of functional groups onto the indazole scaffold is a critical aspect of modern organic synthesis. rasayanjournal.co.inacs.org These functionalized derivatives serve as versatile synthetic intermediates, enabling chemists to construct complex molecules with high precision and efficiency. rasayanjournal.co.inacs.org The ability to introduce substituents at specific positions of the indazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity or material properties. acs.org
The development of various synthetic methodologies, including cross-coupling reactions, has significantly advanced the functionalization of indazoles. rasayanjournal.co.inrsc.org These methods provide reliable routes to a wide range of substituted indazoles, which are essential building blocks for the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. rsc.orgrsc.org The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often employed to control the reactivity of the indazole nitrogen atoms during these synthetic transformations. nih.gov
1-Boc-3-Iodo-1H-indazole: A Key Building Block
Among the various functionalized indazoles, this compound stands out as a particularly valuable synthetic intermediate. chemicalbook.comcymitquimica.comlookchem.comguidechem.comchemicalbook.comcymitquimica.com The presence of the Boc protecting group on one of the nitrogen atoms allows for controlled reactions at other positions, while the iodine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. nih.govnih.gov
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 290368-00-2 | cymitquimica.comguidechem.com |
| Molecular Formula | C12H13IN2O2 | cymitquimica.comguidechem.com |
| Molecular Weight | 344.15 g/mol | cymitquimica.comguidechem.com |
| Appearance | Solid | cymitquimica.comfluorochem.co.uk |
| Melting Point | 93-95 °C | chemicalbook.com |
Synthesis
The synthesis of this compound is typically achieved through the protection of 3-iodo-1H-indazole with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine (B128534). chemicalbook.comnih.gov This reaction is often carried out under mild conditions and can be facilitated by methods such as sonication to achieve high yields. chemicalbook.com The starting material, 3-iodo-1H-indazole, can be prepared by the direct iodination of 1H-indazole. scispace.com
A typical synthetic procedure involves reacting 3-iodo-1H-indazole with (Boc)2O and triethylamine in a suitable solvent. chemicalbook.com The reaction mixture is then worked up to isolate the pure this compound, often as a pale yellow crystalline solid. chemicalbook.com
Spectroscopic Data
The structure of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Values | Source |
|---|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 8.09 (d, 1H), 7.55 (t, 1H), 7.46 (d, 1H), 7.33 (t, 1H), 1.71 (s, 9H) | chemicalbook.com |
| ¹³C NMR (δ ppm) | 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 | chemicalbook.com |
| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I) | chemicalbook.com |
| HRMS (m/z) | Calculated for C12H13IN2O2: 344.0022, Found: 344.0016 | chemicalbook.com |
Applications in Organic Synthesis
The utility of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through Suzuki-Miyaura cross-coupling. nih.govmdpi.com The iodine atom at the C-3 position is readily displaced by various boronic acids or their esters, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. nih.govnih.gov
For instance, Suzuki cross-coupling reactions of this compound with arylboronic acids, catalyzed by palladium complexes, provide a straightforward route to 3-aryl-1-Boc-1H-indazoles. nih.govmdpi.com Subsequent deprotection of the Boc group can then yield the corresponding 3-aryl-1H-indazoles. nih.gov This two-step sequence is a powerful strategy for the synthesis of diversely substituted indazole derivatives. nih.gov Furthermore, this intermediate has been utilized in the synthesis of 1,3-disubstituted indazoles through a sequential Suzuki coupling and N-arylation process. nih.gov
The reactivity of the C-I bond also allows for other transformations, such as vinylation reactions using pinacol (B44631) vinyl boronate under microwave irradiation, further highlighting the versatility of this building block. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSGIOEVGLLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467071 | |
| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290368-00-2 | |
| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthesis of 1 Boc 3 Iodo 1h Indazole
Regioselective Iodination at the C3 Position of Indazole Ring Systems
Halogenation reactions, particularly iodination, are of significant interest as they introduce a functional handle for further modifications, such as metal-catalyzed cross-coupling reactions. chim.it The C3 position of the indazole ring is often the target for such functionalization due to its electronic properties. mdpi.commdpi.com
Direct Iodination Methods and Reagents
The direct iodination of the indazole core is the most common approach to producing 3-iodoindazoles. This transformation is typically achieved by treating an unprotected 1H-indazole with an iodine source under basic conditions. The choice of reagents and solvent system is crucial for achieving high regioselectivity and yield.
Commonly employed methods use molecular iodine (I₂) as the iodinating agent in the presence of a base. chim.it Potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF) is a widely reported system. mdpi.commdpi.com This method has been successfully used to prepare 3-iodo-1H-indazole from indazole in good yields. mdpi.commdpi.com Alternatives to potassium hydroxide include other bases such as potassium carbonate (K₂CO₃) or potassium tert-butoxide, and other polar solvents like dioxane or N-methylpyrrolidone (NMP) have also been utilized effectively. chim.it
N-Iodosuccinimide (NIS) serves as another effective iodinating agent, often used under basic conditions with KOH in a solvent such as dichloromethane. chim.it Additionally, electrochemical methods have been developed, offering an alternative route for the C3-halogenation of indazoles. chim.it
Table 1: Reagent Systems for Direct C3-Iodination of Indazoles
| Iodinating Agent | Base | Solvent | Typical Substrate | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | 1H-Indazole | mdpi.commdpi.com |
| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 5-Substituted Indazoles | chim.itgoogle.com |
| Iodine (I₂) | Potassium tert-butoxide | Tetrahydrofuran (THF) | 5- and 6-Bromoindazoles | chim.it |
| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane | 5-Bromoindazole | chim.it |
Mechanistic Considerations in C3-Iodination Pathways
The regioselective iodination at the C3 position of the 1H-indazole ring is governed by the electronic nature of the heterocyclic system. The reaction generally proceeds via an electrophilic substitution mechanism. In the presence of a base, the N1-proton of the indazole is abstracted, forming an indazolide anion. This anion increases the electron density of the ring system, particularly at the C3 position, making it more susceptible to electrophilic attack.
The generated indazolide anion exists in equilibrium with its tautomeric forms. The increased nucleophilicity at the C3 carbon facilitates the attack on the electrophilic iodine source (e.g., I₂ or the active species from NIS). The subsequent step involves the reaction with the electrophile to yield the 3-iodoindazole product. The thermodynamic stability of the resulting product favors the C3-iodinated isomer. beilstein-journals.org In some cases, such as electrochemical halogenation, a tandem process involving C3-iodination followed by N1-alkylation has been proposed. chim.it
Challenges and Strategies for Site-Specific Iodination
While C3-iodination is generally favored, a primary challenge is achieving complete site-specificity, as other positions on the indazole ring can also be reactive. nih.gov Direct functionalization of 1H-indazole can sometimes lead to mixtures of products, including N-substituted derivatives or functionalization at other carbon positions, depending on the reaction conditions and the substitution pattern of the indazole ring. mdpi.comnih.gov
Strategies to overcome these challenges include:
Optimization of Reaction Conditions: Careful selection of the base, solvent, temperature, and iodinating agent is critical. For instance, using a strong base like KOH in a polar aprotic solvent like DMF at room temperature generally provides high selectivity for the C3 position. mdpi.commdpi.com
Use of Unprotected Indazoles: Most successful C3-iodination protocols are performed on N-unprotected indazoles. chim.it This approach leverages the inherent reactivity of the indazole anion formed under basic conditions to direct the electrophile to the C3 position.
Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) portion of the indazole ring can influence the reactivity and regioselectivity of the iodination reaction. These effects must be considered when designing a synthetic route. rsc.org
N1-Protection of Indazoles with the tert-Butoxycarbonyl (Boc) Group
Following successful C3-iodination, the N1-position of the indazole ring is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context due to its specific chemical properties.
Rationale for Boc Protection in Indazole Chemistry
The protection of the indazole nitrogen, typically at the N1 position, is a crucial step for many subsequent synthetic transformations. The primary reasons for introducing the Boc group include:
Preventing Side Reactions: The NH group of the indazole ring is nucleophilic and can compete in subsequent reactions, such as N-arylation or N-alkylation, which are often desired at other positions. mdpi.comresearchgate.netsemanticscholar.org Protecting the N1-position with a Boc group prevents these unwanted side reactions.
Directing Further Functionalization: The Boc group can influence the regioselectivity of subsequent reactions. For many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings at the C3-position, N1-protection is essential to ensure the reaction proceeds as intended. nih.gov
Improving Solubility: The introduction of the bulky, non-polar Boc group can enhance the solubility of the indazole derivative in organic solvents, which is often beneficial for purification and subsequent reaction steps.
Facile Removal: The Boc group is robust under many reaction conditions but can be readily removed under specific, often mild, acidic conditions (e.g., trifluoroacetic acid) or sometimes under thermal or basic conditions, which makes it an ideal protecting group for multi-step syntheses. semanticscholar.orgnih.gov
Methodologies for Boc Protection and Optimization
The standard procedure for the N1-Boc protection of 3-iodo-1H-indazole involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the indazole nitrogen.
A common methodology involves stirring the 3-iodo-1H-indazole with Boc₂O and a base like triethylamine (B128534) (Et₃N) in a solvent such as acetonitrile (B52724) or dichloromethane. nih.gov The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. nih.gov
Optimization strategies have been developed to improve the efficiency of this protection step. One notable advancement is the use of ultrasound irradiation. This technique has been shown to dramatically reduce reaction times, often leading to quantitative yields of the N1-Boc protected product in minutes at room temperature, presenting a green and efficient alternative to conventional heating methods. researchgate.netsemanticscholar.orgchemicalbook.com
Table 2: Methodologies for N1-Boc Protection of 3-Iodo-1H-Indazole
| Reagent | Base / Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Triethylamine, DMAP (cat.) | Acetonitrile | Room Temperature, 10h | Good Yield | nih.gov |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | - | - | chemicalbook.com |
| Di-tert-butyl dicarbonate | Triethylamine | - | Ultrasonic Irradiation, 10 min | Quantitative Yield | semanticscholar.orgchemicalbook.com |
Selective Protection Strategies on Indazole Nitrogen
The regioselective protection of the indazole nitrogen is a fundamental challenge in the synthesis of N-substituted indazoles. The indazole ring system possesses two nitrogen atoms, N-1 and N-2, which can both undergo reactions such as alkylation or acylation. The desired outcome, protection at the N-1 position to yield 1H-indazoles or at the N-2 position to yield 2H-indazoles, is highly dependent on the reaction conditions.
Generally, unselective protection occurs under strongly basic conditions, resulting in a mixture of N-1 and N-2 protected isomers. researchgate.net Conversely, mildly acidic conditions can favor regioselective protection at the N-2 position. researchgate.netresearchgate.net Thermodynamic control of the reaction often leads to the more stable N-1 protected indazole, while kinetic control can favor the N-2 isomer. researchgate.netresearchgate.net
For the synthesis of 1-Boc-3-iodo-1H-indazole, the Boc group is typically introduced at the N-1 position. This is often achieved by reacting 3-iodo-1H-indazole with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. chemicalbook.comnih.govmdpi.com The choice of base and solvent can influence the regioselectivity of this protection step.
Several strategies have been developed for the selective N-alkylation of indazoles, which can be adapted for N-protection. For instance, copper-catalyzed N-arylation has been utilized for the regioselective synthesis of N-2 arylated indazoles, highlighting the role of catalysts in directing the reaction to a specific nitrogen atom. google.comgoogle.com Another approach involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group for regioselective protection at the N-2 position, which can then direct lithiation to the C-3 position. nih.gov While these methods focus on N-2 functionalization, they underscore the principle of directing group-assisted synthesis which is also applicable to achieving N-1 selectivity.
Integrated Synthetic Protocols for this compound
Sequential Halogenation and N-Protection Approaches
A common and well-established route to this compound involves a sequential two-step process: first, the iodination of 1H-indazole at the C-3 position, followed by the protection of the N-1 position with a Boc group. mdpi.com
The C-3 iodination of 1H-indazole is often accomplished using iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF) or dioxane. mdpi.comchim.it This reaction proceeds with high regioselectivity for the C-3 position.
Following the successful iodination to form 3-iodo-1H-indazole, the subsequent N-protection is carried out. This step typically involves the reaction of 3-iodo-1H-indazole with di-tert-butyl dicarbonate ((Boc)2O) and a base like triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as acetonitrile or dichloromethane. chemicalbook.comnih.govmdpi.com This reaction yields the desired this compound.
A representative procedure for this sequential approach is as follows:
Iodination: 1H-indazole is treated with iodine and potassium hydroxide in DMF to yield 3-iodo-1H-indazole. mdpi.com
N-Protection: The resulting 3-iodo-1H-indazole is then reacted with di-tert-butyl dicarbonate and triethylamine in acetonitrile to afford tert-butyl 3-iodo-1H-indazole-1-carboxylate (this compound). mdpi.com
This sequential approach allows for the isolation and purification of the intermediate 3-iodo-1H-indazole, ensuring the purity of the final product.
Tandem Processes in this compound Formation
While the sequential approach is robust, tandem or one-pot processes offer the potential for increased efficiency by reducing the number of synthetic steps, workups, and purifications. Although a direct tandem process for the synthesis of this compound from 1H-indazole is not extensively documented, the principles of tandem reactions are applied in related indazole syntheses. For instance, copper-catalyzed tandem reactions have been developed for the synthesis of 1H-indazoles from 2-bromoaryl oxime acetates and various amines or sulfonamides. researchgate.net
In the context of this compound, a hypothetical tandem process could involve the in-situ generation of 3-iodo-1H-indazole followed by immediate N-protection without isolation of the intermediate. This would require careful optimization of reaction conditions to ensure both reactions proceed efficiently in the same pot. Challenges in developing such a process include potential side reactions and the compatibility of reagents and solvents for both the iodination and the N-protection steps.
While not a direct tandem synthesis of the target molecule, some methodologies demonstrate the integration of deprotection and subsequent reactions in a single pot. For example, the Suzuki cross-coupling of N-Boc-3-iodoindazoles can sometimes lead to concomitant deprotection of the Boc group. nih.gov This highlights the potential for multi-step transformations within a single reaction vessel, a concept central to the development of efficient tandem processes.
Reactivity and Advanced Functionalization of 1 Boc 3 Iodo 1h Indazole
Cross-Coupling Reactions at the C3-Iodo Position
The carbon-iodine bond at the C3-position of 1-Boc-3-iodo-1H-indazole is a key feature that facilitates numerous palladium-catalyzed cross-coupling reactions. The weaker C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and greater reactivity, making it an ideal handle for introducing molecular complexity. chim.it
Suzuki-Miyaura Cross-Coupling for Arylation and Vinylation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been extensively used to functionalize this compound. mdpi.comresearchgate.net This reaction typically involves the coupling of the iodoindazole with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.gov
For arylation, various arylboronic acids can be coupled with this compound to introduce a range of substituted and unsubstituted aryl groups at the C3-position. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net Ferrocene-based palladium complexes have shown to be effective catalysts for this transformation. mdpi.comresearchgate.net
Vinylation of this compound can be achieved using vinylboronic acids or their esters, such as pinacol (B44631) vinyl boronate. nih.gov Microwave-assisted Suzuki-Miyaura coupling has been shown to be an expeditious method for the C3-vinylation of indazoles, often proceeding in moderate to excellent yields without the need for N-protection in some cases. nih.govdntb.gov.ua However, the presence of certain substituents, like a nitro group, can lead to deprotection of the Boc group under the reaction conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 1-Boc-3-phenyl-1H-indazole | 95 | mdpi.com |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-Boc-3-(4-methoxyphenyl)-1H-indazole | 88 | rasayanjournal.co.in |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 3-Vinyl-5-nitro-1H-indazole | 87 | nih.gov |
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira cross-coupling reaction provides a reliable route to introduce alkyne functionalities at the C3-position of the indazole ring. mdpi.com This palladium and copper co-catalyzed reaction couples this compound with a terminal alkyne. mdpi.comnih.gov The protection of the indazole N-1 position is often crucial for the success of this reaction, preventing side reactions and ensuring high yields of the desired 3-alkynylated product. mdpi.comresearchgate.net A variety of terminal alkynes, including those with functional groups, can be used to synthesize a diverse library of 3-alkynylindazoles. thieme-connect.de
Table 2: Example of Sonogashira Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 1-Boc-3-(phenylethynyl)-1H-indazole | 92 | thieme-connect.de |
Negishi Cross-Coupling via Zincation
The Negishi cross-coupling offers an alternative method for C-C bond formation at the C3-position. This reaction involves the coupling of an organozinc reagent with the iodoindazole, catalyzed by a palladium or nickel complex. nih.govillinois.edu A key strategy involves the direct zincation of N-protected indazoles to form an indazolylzinc species, which can then undergo a Negishi cross-coupling with various aryl iodides. uni-muenchen.dersc.org This approach allows for the synthesis of 3-arylated indazoles under mild conditions. uni-muenchen.de The use of a kinetically highly active zinc base like TMP₂Zn (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the direct metalation of N-protected indazoles at position 3. uni-muenchen.de
Buchwald-Hartwig Amination Precursors
While direct Buchwald-Hartwig amination on this compound is a C-N bond-forming reaction, the iodo compound serves as a crucial precursor for such transformations. The Buchwald-Hartwig reaction allows for the coupling of the 3-iodoindazole with a wide range of amines, amides, and other nitrogen-containing nucleophiles in the presence of a palladium catalyst and a suitable ligand. mit.edubeilstein-journals.org This reaction is a powerful tool for the synthesis of 3-aminoindazole derivatives, which are important scaffolds in medicinal chemistry. The choice of ligand is critical for the success of these transformations. mit.edu
Palladium-Catalyzed C-C and C-N Bond Formations
Beyond the specifically named cross-coupling reactions, this compound is a versatile substrate for a broader range of palladium-catalyzed C-C and C-N bond formations. mit.edu These reactions are fundamental in organic synthesis for constructing complex molecules. mit.eduacs.org The reactivity of the C-I bond allows for Heck-type reactions, where the iodoindazole is coupled with alkenes to form 3-alkenylindazoles. rasayanjournal.co.inresearchgate.net The conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized to achieve the desired products in high yields. rasayanjournal.co.inmit.edu Similarly, various palladium-catalyzed amination reactions can be employed to introduce nitrogen-based functional groups at the C3-position. mit.edubeilstein-journals.org
Role of the Boc Protecting Group in Directing Reactivity
The tert-butyloxycarbonyl (Boc) protecting group at the N1-position of the indazole ring plays a multifaceted role in directing the reactivity of this compound.
Firstly, the Boc group serves as a robust protecting group for the indazole nitrogen, preventing its participation in undesired side reactions during functionalization at other positions. organic-chemistry.org Its stability under a variety of reaction conditions, including those used for many cross-coupling reactions, makes it a preferred choice for protecting the indazole core. organic-chemistry.org
Secondly, the steric bulk of the Boc group can influence the regioselectivity of certain reactions by sterically hindering approach to the N1-position. More importantly, the Boc group electronically modifies the indazole ring system. By withdrawing electron density, it can influence the reactivity of the C3-position, making it more susceptible to certain transformations.
Furthermore, the Boc group is crucial for directing the initial metalation at the C3-position in reactions like the Negishi coupling via zincation. uni-muenchen.de The presence of the Boc group facilitates the regioselective deprotonation at C3, leading to the formation of the key organozinc intermediate.
Finally, the Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization at the N1-position or for the synthesis of N-unprotected 3-substituted indazoles. nih.gov This deprotection step adds another layer of synthetic versatility to the use of this compound as a building block. However, in some instances, particularly with strongly electron-withdrawing groups on the indazole ring, the Boc group can be labile and may be cleaved under the reaction conditions of the cross-coupling itself. nih.gov
Influence on Regioselectivity in Functionalization
The Boc protecting group at the N1 position and the iodo group at the C3 position exert a profound influence on the regioselectivity of subsequent functionalization reactions. The bulky Boc group sterically hinders the N1 position, directing reactions to other sites on the indazole core. Concurrently, the carbon-iodine bond at the C3 position serves as a prime site for various cross-coupling reactions.
Research has demonstrated that the N-Boc group can be crucial for achieving C3-selectivity in arylation reactions. However, the stability of the Boc group can be condition-dependent. For instance, in Suzuki-Miyaura cross-coupling reactions performed under basic conditions, the N-Boc group has been observed to be labile, leading to concomitant deprotection. This characteristic has been exploited in sequential one-pot reactions where C3-arylation is immediately followed by N-arylation of the deprotected indazole.
Furthermore, the electronic nature of substituents on the indazole ring can influence the reactivity and regioselectivity. For example, the presence of a nitro group can impact the stability of the N-Boc protecting group during Suzuki cross-coupling reactions. In some cases, direct C-H functionalization at other positions, such as C7, can be achieved with high regioselectivity by employing specific directing groups or catalyst systems, showcasing the intricate control possible over the functionalization of the indazole scaffold.
Compatibility with Diverse Reaction Conditions
This compound exhibits compatibility with a range of reaction conditions, which is a testament to its utility as a synthetic intermediate. The C-I bond is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are typically performed in the presence of a palladium catalyst, a base, and a suitable solvent, often under thermal or microwave irradiation conditions.
The Boc group, while generally stable, can be sensitive to both acidic and certain basic conditions. Its removal is often intentionally carried out as the final step in a synthetic sequence. However, as noted, it can also be cleaved in situ during coupling reactions, a feature that can be synthetically advantageous. The compound is also compatible with metalation conditions, such as those used in magnesiation, lithiation, and zincation, which precede further functionalization. This compatibility allows for a broad spectrum of transformations to be performed on the indazole core, enabling the introduction of a wide variety of functional groups.
Chemodivergent and Regioselective Functionalization Strategies
The unique substitution pattern of this compound allows for highly specific and controlled functionalization of the indazole ring system through chemodivergent and regioselective strategies.
Metalation-Enabled Functionalization (e.g., Magnesiation, Lithiation, Zincation)
Direct deprotonation or halogen-metal exchange at the C3 position of indazoles can sometimes lead to ring-opening. However, the use of the N1-Boc protecting group helps to circumvent this issue, enabling regioselective metalation at the C3 position. Strategies involving zincation, lithiation, and magnesiation have been successfully employed. For instance, regioselective C3-zincation of N1-protected indazoles using TMP₂Zn (2,2,6,6-tetramethylpiperidide) followed by Negishi coupling has been reported to introduce various aryl and heteroaryl groups. Similarly, lithiation followed by transmetalation with zinc chloride and subsequent Negishi coupling is another effective strategy. These metalation-based approaches provide a powerful tool for creating new carbon-carbon bonds at the C3 position with high precision.
C-H Activation and Late-Stage Functionalization
While the C3-iodo group is a primary handle for functionalization, direct C-H activation at other positions of the indazole ring represents an increasingly important strategy for late-stage functionalization. This approach avoids the need for pre-installed functional groups and offers a more atom-economical route to complex molecules.
Ruthenium-catalyzed C-H alkylation has been demonstrated for directing group-containing arenes, a strategy that could potentially be applied to indazole systems. Rhodium(III)-catalyzed regioselective C7 functionalization of 1H-indazoles has been achieved using specific directing groups. Palladium-catalyzed C-H arylation has also been reported, with the regioselectivity being influenced by the choice of ligands and reaction conditions. These advanced methods allow for the introduction of functional groups at positions that are not easily accessible through classical methods, providing a powerful platform for the diversification of indazole scaffolds.
N-Deprotection of the Boc Group in this compound Derivatives
The removal of the Boc protecting group is a crucial step in many synthetic sequences involving this compound derivatives, unmasking the N1-H for further reactions or to yield the final target molecule.
Selective Deprotection Methodologies
A variety of methods are available for the selective cleavage of the N-Boc group. As previously mentioned, the Boc group can be removed concomitantly during Suzuki cross-coupling reactions under basic conditions. This is often achieved using bases like sodium carbonate in a dioxane/ethanol solvent system under microwave irradiation.
| Condition | Reagents | Selectivity | Reference |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/Ethanol, Microwave | Concomitant C3-arylation and N-deprotection | |
| Mild Basic | Sodium Carbonate | Selective N-Boc deprotection | |
| Reductive | NaBH₄, Ethanol | Selective for N-Boc on certain heterocycles | |
| Acidic | 48% HBr/Acetic Acid, Microwave | Cleavage of Boc group |
Impact on Subsequent Derivatization
The presence of the 1-Boc and 3-iodo functionalities has a profound impact on the subsequent derivatization of the indazole scaffold. The Boc group, while serving as a protecting group, also modulates the electronic properties and steric environment of the indazole ring, influencing the feasibility and selectivity of various cross-coupling reactions. The C3-iodo substituent acts as a versatile handle for introducing a diverse range of chemical moieties through transition-metal-catalyzed reactions.
Detailed research findings have demonstrated that the derivatization of this compound is a nuanced process, with the outcome often dependent on the specific reaction conditions employed. The choice of catalyst, ligand, base, and solvent system can lead to different products, including instances of unexpected deprotection of the Boc group.
Suzuki-Miyaura Cross-Coupling Reactions:
The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds. In the case of this compound, this reaction has been employed to introduce a variety of aryl and heteroaryl groups at the 3-position. However, the reaction conditions, particularly temperature, can lead to different outcomes. Under conventional thermal conditions, the Suzuki-Miyaura coupling of N-Boc-3-iodo-5-methoxyindazole may fail to yield the desired product, with only the starting material being recovered. nih.gov In contrast, utilizing microwave heating can facilitate both the C-C bond formation and a concurrent deprotection of the Boc group, providing a direct route to 3-aryl-1H-indazoles. nih.gov This one-pot coupling and deprotection strategy has been shown to be compatible with a range of aryl and heteroaryl boronic acids, accommodating both electron-donating and electron-withdrawing groups. nih.gov
Conversely, in some instances, the N-Boc group has been observed to be detrimental to the reaction's success. For example, the Suzuki-type vinylation of N-Boc-3-iodo-5-nitroindazole resulted in a very low yield of the desired vinylated product, with the major product being the deprotected 3-iodo-5-nitro-1H-indazole. nih.govmdpi.com In this case, the unprotected 3-iodo-5-nitroindazole proved to be a much more effective substrate for the vinylation reaction. nih.govmdpi.com This suggests that for certain substituted indazoles, particularly those with strong electron-withdrawing groups, the N-Boc protection can be labile and may hinder the desired transformation. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-Boc-3-iodo-5-methoxy-1H-indazole | Aryl/Heteroarylboronic acid | Pd(dppf)Cl2 | Na2CO3 (aq) | Dioxane | Microwave, 150 °C, 15 min | 3-Aryl/Heteroaryl-5-methoxy-1H-indazole | >80% | nih.gov |
| 1-Boc-3-iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | Microwave, 120 °C, 40 min | 3-Vinyl-5-nitro-1H-indazole | 13% | nih.govmdpi.com |
| Unprotected 3-iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | Microwave, 120 °C, 40 min | 3-Vinyl-5-nitro-1H-indazole | 87% | nih.gov |
Sonogashira Coupling Reactions:
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The N-protection of the indazole ring is often crucial for the success of this reaction. mdpi.com Research has shown that the Sonogashira coupling of 1-Boc-3-iodo-1H-indazoles with terminal alkynes, such as (trimethylsilyl)acetylene (TMSA), proceeds smoothly under standard conditions using a palladium-copper catalyst system. sci-hub.se This allows for the introduction of an alkynyl moiety at the 3-position, which can then be further manipulated. For instance, the resulting TMS-alkynes can be deprotected in situ and subsequently undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form triazolyl-substituted indazoles in a one-pot fashion. sci-hub.se
| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | (Trimethylsilyl)acetylene | PdCl2(PPh3)2/CuI | NEt3 | Not specified | Standard Sonogashira conditions | 1-Boc-3-((trimethylsilyl)ethynyl)-1H-indazole | Not specified | sci-hub.se |
| This compound | Terminal Alkyne | Pd(PPh3)4/CuI | Et3N | DMF | Room Temperature, 12h | 1-Boc-3-alkynyl-1H-indazole | High | thieme-connect.de |
Heck Coupling Reactions:
The Heck reaction, which forms a substituted alkene from an aryl or vinyl halide and an alkene, has also been applied to this compound. This reaction provides a route to 3-vinylindazoles, which are valuable synthetic intermediates. The protection of the N1 position is generally necessary to avoid the formation of Michael adducts as byproducts. researchgate.net For instance, the coupling of N-Boc protected 3-iodoindazole with methyl acrylate (B77674) in the presence of a palladium catalyst has been shown to produce the desired 3-vinylated product in good yield. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Additives | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|---|
| This compound | Methyl acrylate | PdCl2(dppf) | TBAI | TEA | DMF | 50 °C, 2 h | Methyl (E)-3-(1-Boc-1H-indazol-3-yl)acrylate | 62% | researchgate.net |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Indazole Functionalization
The functionalization of the indazole ring, particularly at the C3 position, can proceed through various mechanistic routes, including radical, metal-catalyzed, and electrochemical pathways. The choice of reagents and reaction conditions dictates which mechanism prevails.
Radical reactions offer a powerful, albeit sometimes challenging, method for functionalizing heterocyclic compounds. The direct C-3 alkylation of 1H-indazole via the Minisci reaction, which involves the addition of a nucleophilic carbon radical to a protonated electron-deficient heterocycle, has been noted to produce very low yields. mdpi.comscispace.com This is often attributed to the specific electronic structure of the five-membered nitrogen-containing ring within the indazole system. mdpi.comscispace.com
More contemporary methods have explored radical pathways for C-H amination and other functionalizations. Mechanistic studies involving electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry have suggested the involvement of radical intermediates in the functionalization of indazoles. nih.gov For instance, in the electrochemical synthesis and functionalization of 1H-indazole N-oxides, a pathway featuring iminoxyl radicals has been proposed. nih.gov
General mechanisms for radical functionalization of aromatic systems, such as homolytic aromatic substitution (HAS), provide a framework for understanding these reactions. acs.org In a typical HAS mechanism, a radical species adds to the aromatic π-system, forming a delocalized radical intermediate. Subsequent loss of a hydrogen atom regenerates the aromatic system, resulting in the C-H functionalized product. acs.org Some transformations are believed to proceed via a single electron transfer (SET) process, which generates a radical cation from the aromatic substrate, initiating the functionalization cascade. acs.org
Metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for functionalizing 1-Boc-3-iodo-1H-indazole. The Suzuki-Miyaura reaction, which couples the iodoindazole with an organoboron reagent, is particularly prominent. mdpi.comnih.gov These reactions are typically catalyzed by palladium complexes and follow a well-established catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of this compound involves three key steps:
Oxidative Addition : A low-valent Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.
Transmetalation : The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net
The efficiency of this cycle can be highly dependent on the choice of palladium precursor and the ligands attached to it. Studies have investigated various catalysts to optimize reaction yields and facilitate catalyst recycling. mdpi.comresearchgate.net
| Catalyst | Full Name | Typical Use |
|---|---|---|
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Standard catalyst for various cross-coupling reactions. |
| Pd(OAc)₂ | Palladium(II) Acetate | Common Pd(II) precursor, often used with phosphine (B1218219) ligands. |
| PdCl₂(dppf) | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Highly effective catalyst known for its stability and efficiency. |
| PdCl₂(dtbpf) | [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | Catalyst with bulky phosphine ligands, useful for challenging couplings. |
Electrochemical synthesis provides an alternative strategy for the functionalization of indazoles, often proceeding under mild conditions without the need for chemical oxidants or reductants. nih.gov These methods rely on the direct oxidation or reduction of the substrate at an electrode surface to generate reactive intermediates.
Mechanistic investigations of electrochemical reactions of indazoles point towards radical-based pathways. researchgate.net For example, the anodic oxidation of an indazole can generate a radical cation. researchgate.net This highly reactive species can then undergo further reactions, such as deprotonation to form a neutral radical, which can then couple with another radical species in a radical/radical cross-coupling to form the final product. researchgate.net
A specific study on the electrochemical synthesis of 1H-indazole N-oxides demonstrated that the reaction outcome could be controlled by the choice of cathode material. nih.gov Mechanistic experiments, including cyclic voltammetry, suggested a process involving the formation of radical intermediates. nih.gov Similarly, direct electrochemical halogenation at the C3-position of indazole has been reported, providing a direct route to precursors like 3-iodoindazole. chim.it
Application of Computational Chemistry (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms. DFT calculations allow researchers to model molecular structures, determine the energies of reactants, products, intermediates, and transition states, and thereby predict reactivity and selectivity.
DFT calculations are frequently employed to understand and predict the regioselectivity of reactions involving the indazole nucleus. A significant challenge in indazole chemistry is controlling the selectivity of substitution at the N1 versus the N2 position. Computational studies have provided profound insights into this problem. For instance, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations revealed that the choice of base dictates the regiochemical outcome. beilstein-journals.orgnih.gov The calculations suggested that a cesium-based reagent promotes N1-alkylation through a chelation mechanism involving the N2-atom and the C3-ester group, while other conditions favor N2-alkylation driven by different non-covalent interactions. beilstein-journals.orgnih.gov
Similarly, DFT has been used to assess the thermodynamic stability of different isomers. In the reaction of indazole with formaldehyde, B3LYP/6-311++G(d,p) calculations showed that the 1-substituted isomer is significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer, explaining the experimental observations. acs.org
One of the most powerful applications of DFT is the elucidation of complete reaction energy profiles, including the characterization of transient intermediates and high-energy transition states. mdpi.com A transition state (TS) represents the energy maximum along a reaction coordinate and is characterized computationally by having a single imaginary vibrational frequency. mdpi.comscispace.com Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a given TS correctly connects the reactant and product minima on the potential energy surface. mdpi.comscispace.com
A detailed computational study on the Suzuki–Miyaura cross-coupling of a this compound derivative provided a clear example of this approach. mdpi.com The researchers used DFT to model the reaction mechanism and calculate the energy barriers associated with different palladium catalysts. These calculations revealed why certain catalysts are more effective than others.
| Catalyst System | Calculated Step | Relative Energy Barrier | Implication |
|---|---|---|---|
| PdCl₂(dppf) | Formation of Intermediate | Lower | Leads to higher catalytic output and faster reaction. |
| PdCl₂(dtbpf) | Formation of Intermediate | Higher | Suggests a less efficient catalytic process compared to PdCl₂(dppf). |
These theoretical insights are invaluable, as they not only rationalize experimental results but also guide the development of more efficient catalytic systems for the functionalization of this compound and related compounds. mdpi.com
3 Rational Design of Synthetic Methodologies
The synthesis of this compound is a strategic process, meticulously designed to install specific functionalities onto the indazole core. This rational approach is crucial for creating a versatile building block, primed for further chemical modifications, particularly in the construction of complex pharmaceutical precursors. The design focuses on two key transformations: the regioselective iodination at the C-3 position and the subsequent protection of the N-1 nitrogen with a tert-butyloxycarbonyl (Boc) group.
The direct functionalization of the C-3 position on an unprotected 1H-indazole can be challenging. mdpi.com For instance, direct C-3 arylation often necessitates specific catalysts and demanding reaction conditions, while methods like the Minisci reaction yield poor results, hindering large-scale production. mdpi.com Consequently, a multi-step, rational methodology involving halogenation and protection is often the preferred route.
Strategic C-3 Iodination
The introduction of an iodine atom at the C-3 position is a deliberate choice, transforming this site into a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netresearchgate.net The rationale for selecting iodine over other halogens like bromine or chlorine is based on the reactivity of the carbon-halogen bond (C-I < C-Br < C-Cl), where the weaker carbon-iodine bond facilitates faster and more efficient cross-coupling. mdpi.com
The synthesis is typically performed on an unprotected 1H-indazole. mdpi.comchim.it A common and high-yielding method involves the treatment of 1H-indazole with iodine and a base like potassium hydroxide (B78521) in a polar solvent such as N,N-dimethylformamide (DMF). mdpi.commdpi.com This approach avoids the need for pre-protection of the indazole nitrogen, streamlining the initial step of the synthesis. mdpi.com The reaction proceeds with high regioselectivity for the C-3 position, which is electronically favored for electrophilic substitution in the indazole ring system.
N-1 Position Protection Strategy
Following iodination, the subsequent step in the rational design is the protection of the N-1 nitrogen of the 3-iodo-1H-indazole intermediate. This is critical for preventing undesired side reactions at the nitrogen atom during subsequent functionalization steps, such as metal-catalyzed cross-couplings. mdpi.comnih.gov The tert-butyloxycarbonyl (Boc) group is an ideal choice for a protecting group in this context. Its steric bulk effectively shields the N-1 position, and it can be readily removed under mild acidic conditions, ensuring compatibility with a wide range of chemical transformations. nih.gov
The protection is typically achieved by reacting 3-iodo-1H-indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine (B128534), and often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov This reaction is generally efficient and provides the target compound, this compound, in high yield. chemicalbook.com Some methods even employ ultrasound irradiation to achieve quantitative yields in minutes. mdpi.com
Optimized Synthetic Protocol and Findings
The rationally designed two-step synthesis for this compound has been optimized to ensure high efficiency and yield. The research findings for this synthetic methodology are summarized in the tables below.
Table 1: Synthesis of 3-Iodo-1H-indazole
| Reactant | Reagents | Solvent | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 1H-Indazole | Iodine (I₂), Potassium Hydroxide (KOH) | DMF | 1-3 h | Room Temperature | 97% | mdpi.com |
Table 2: Synthesis of this compound
| Reactant | Reagents | Solvent | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-1H-indazole | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) (CH₃CN) | ~10 h | Room Temperature | High | mdpi.comnih.gov |
| 3-Iodo-1H-indazole | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | Dichloromethane (DCM) | 10 min (ultrasonic irradiation) | Not specified | 100% | chemicalbook.com |
Mechanistic and Computational Considerations
While specific computational studies for the synthesis of this compound are not extensively detailed, the rational design is heavily informed by a general mechanistic understanding of indazole chemistry and related transformations. mdpi.comnih.gov Density Functional Theory (DFT) calculations performed on related systems, such as the subsequent Suzuki-Miyaura cross-coupling of the 3-iodoindazole, help to elucidate the reaction pathways and transition states. mdpi.comresearchgate.net This theoretical insight allows for the optimization of reaction parameters, including the choice of catalyst, solvent, and base, to maximize the yield of desired products. mdpi.com
Mechanistic studies and DFT calculations on other indazole functionalizations, such as Rh(III)-catalyzed C-H activation or CuH-catalyzed allylations, further contribute to the foundational knowledge that underpins the rational design of synthetic routes. nih.govmit.edu For example, understanding the regioselectivity of metalation or the influence of protecting groups on the electronic properties of the indazole ring is paramount for designing effective and predictable syntheses. chim.itmit.edu This broader computational and mechanistic framework justifies the strategic choices made in the synthesis of this compound, establishing it as a logically conceived and highly valuable intermediate for organic synthesis.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
1-Boc-3-Iodo-1H-Indazole as a Versatile Building Block
This compound has emerged as a cornerstone in synthetic chemistry, valued for its role as a versatile and highly adaptable building block. The strategic placement of the iodine atom at the C3 position and the tert-butyloxycarbonyl (Boc) protecting group at the N1 position makes it an ideal substrate for a wide array of chemical transformations. The Boc group provides stability and prevents unwanted side reactions at the nitrogen, while the iodo group serves as an excellent leaving group, primarily for metal-catalyzed cross-coupling reactions. This combination allows for the precise and regioselective introduction of various functional groups at the C3 position, a critical location for modulating the biological activity of indazole-based compounds. rsc.orgchim.it
The utility of this building block is most prominently displayed in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted indazoles. For instance, Suzuki-Miyaura coupling reactions using this compound and various aryl or heteroaryl boronic acids are routinely employed to synthesize 3-arylindazoles. nih.govscispace.com Similarly, Sonogashira coupling facilitates the introduction of alkynyl groups, further expanding the molecular diversity achievable from this single precursor. chim.it The Boc group can be readily removed under acidic conditions, often without affecting the newly introduced C3-substituent, yielding an N-H indazole that can be further functionalized at the N1 or N2 position. nih.gov This sequential functionalization capability underscores the compound's role as a pivotal intermediate in the construction of complex molecular frameworks.
The structural features of this compound make it an exceptional starting material for the assembly of complex indazole-containing architectures. Its reactivity allows chemists to move beyond simple substitutions and construct intricate, multi-ring systems and densely functionalized scaffolds. Palladium-catalyzed cross-coupling reactions are the primary tools for achieving this complexity. For example, sequential cross-coupling reactions are a powerful strategy; a Sonogashira coupling at the C3 position of a doubly halogenated indazole (e.g., 5-bromo-3-iodo-1-Boc-indazole) can be performed selectively, leaving the C5-bromo position intact for a subsequent Suzuki or other coupling reaction. chim.it This selective, stepwise approach allows for the controlled and differential functionalization of the indazole core, leading to complex diaryl or aryl-alkynyl substituted indazoles. chim.itnih.gov
Microwave-assisted synthesis has further enhanced the utility of this compound, often accelerating reaction times and improving yields for cross-coupling reactions. nih.gov In some instances, the microwave conditions are energetic enough to effect the C-C bond formation and concomitant deprotection of the Boc group in a single step, streamlining the synthesis of 3-aryl-1H-indazoles. nih.gov These deprotected products can then serve as substrates for subsequent N-arylation or N-alkylation reactions, providing a rapid route to 1,3-disubstituted indazoles, which are common motifs in biologically active molecules. nih.gov The ability to build upon the indazole core in a controlled, regioselective manner is fundamental to creating the complex architectures required for modern chemical and pharmaceutical research.
This compound is a key precursor for generating poly-functionalized indazole derivatives, where multiple points of the indazole scaffold are decorated with diverse chemical groups. The true synthetic power of this reagent lies in the ability to exploit the differential reactivity of the C3-iodo and N1-Boc positions, often in conjunction with other substituents on the benzene (B151609) ring. A typical synthetic sequence involves an initial palladium-catalyzed functionalization at the C3 position, followed by the removal of the Boc protecting group to liberate the N1-H. nih.gov This free N-H can then be subjected to a variety of reactions, including alkylation, arylation, or acylation, to install a second point of diversity. nih.govmdpi.com
This strategy provides independent control over the substituents at two key positions, N1 and C3, which is crucial for systematically exploring chemical space and optimizing molecular properties. For example, a library of 1,3-disubstituted indazoles can be rapidly synthesized by coupling a single C3-functionalized indazole (derived from this compound) with numerous N-alkylation or N-arylation partners. This modular approach is highly efficient for creating large sets of related compounds for screening purposes. Furthermore, if the initial indazole starting material contains other functionalizable positions (e.g., a bromo or nitro group on the benzene ring), even more complex, poly-functionalized derivatives can be accessed through sequential and site-selective reactions. chim.it
| Reaction Type | Reagents | Position Functionalized | Resulting Structure |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C3 | 3-Aryl-1-Boc-indazole |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | C3 | 3-Alkynyl-1-Boc-indazole |
| Boc Deprotection | Acid (e.g., TFA, HCl) | N1 | 3-Substituted-1H-indazole |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N1 | 1,3-Disubstituted Indazole |
Indazole Core in Drug Discovery and Development as a Pharmacophore
The indazole ring system is recognized as a "privileged structure" in medicinal chemistry. samipubco.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indazole scaffold, consisting of a benzene ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore due to its structural rigidity, ability to participate in various non-covalent interactions, and its synthetic tractability. samipubco.commdpi.comresearchgate.net Its bicyclic, aromatic nature allows it to mimic endogenous molecules and fit into the binding sites of a wide range of biological targets, particularly the ATP-binding pocket of protein kinases. rsc.org
Numerous clinically approved drugs and investigational compounds incorporate the indazole core, demonstrating its broad therapeutic relevance. These include treatments for cancer, inflammation, and other conditions. rsc.orgmdpi.comnih.gov For example, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy that feature an indazole scaffold. rsc.orgresearchgate.net The success of these drugs has cemented the status of the indazole moiety as a key pharmacophore, spurring extensive research into the synthesis and biological evaluation of novel indazole derivatives. The ability to readily functionalize the indazole core at multiple positions allows medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. samipubco.com
This compound is a critical starting material in the design and synthesis of drug-like molecules centered on the indazole pharmacophore. Its structure is perfectly suited for the strategic functionalization required in medicinal chemistry. The C3 position of the indazole ring often points towards the solvent-exposed region or a deep hydrophobic pocket within a protein's active site, making modifications at this position a powerful way to influence binding affinity and selectivity. nih.gov Using this compound, medicinal chemists can readily perform cross-coupling reactions to introduce a wide variety of substituents at C3, effectively building out from the core pharmacophore to achieve desired interactions with a biological target. nih.govscispace.com
The synthesis of potential p21-activated kinase 1 (PAK1) inhibitors provides a clear example. Starting with an indazole core, researchers identified 1H-indazole-3-carboxamide derivatives as promising candidates. nih.gov The synthesis of such molecules often relies on precursors like this compound, which can be converted to a 3-carboxy or 3-amino derivative that is then coupled with various fragments to build a library of potential inhibitors. This fragment-based approach, enabled by versatile building blocks, is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a validated pharmacophore. nih.gov The ultimate goal is to create molecules that not only bind effectively to their target but also possess favorable drug-like properties (e.g., solubility, metabolic stability), a process greatly facilitated by the modular synthetic routes originating from this compound.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. For the indazole pharmacophore, the C3 position is a key vector for SAR exploration. chim.it By systematically varying the substituent at this position, chemists can probe the steric and electronic requirements of a target's binding site. This compound is an ideal tool for such studies because it allows for the straightforward introduction of a vast array of functional groups at the C3 position through well-established cross-coupling chemistry. nih.govscispace.com
For instance, in the development of kinase inhibitors, a library of compounds can be generated where the indazole core remains constant while the C3-substituent is varied from small alkyl groups to large, complex aromatic systems. nih.gov Biological testing of this library can reveal crucial information; for example, it might show that a hydrophobic ring is required for activity, or that a hydrogen bond donor/acceptor at a specific location on that ring dramatically increases potency. nih.govnih.gov Studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the amide linker at C3 was critical for activity; the 3-carboxamide was potent, while its reverse isomer was inactive, highlighting the profound impact of C3 functionalization on molecular recognition. nih.gov This systematic, iterative process of synthesis and testing, powered by the reactivity of precursors like this compound, is what drives the optimization of a lead compound into a potential drug candidate.
Skeletal editing, a more advanced strategy in drug discovery, involves the precise modification of a molecule's core framework. This can include atom swapping (e.g., C to N), insertion, or deletion to create novel scaffolds from existing ones. chemrxiv.orgchemrxiv.org This technique allows for "scaffold hopping," where chemists can access new, patentable chemical matter with potentially improved properties while retaining the key binding elements of an established pharmacophore. It represents a powerful method for pharmacophore diversification at a late stage in the drug development process. chemrxiv.orgresearchgate.net
Green Chemistry Approaches in Indazole Synthesis and Functionalization
Environmentally Benign Methodologies for Indazole Synthesis
The development of eco-friendly methods for constructing the indazole core is a key focus in modern synthetic chemistry. These approaches seek to replace hazardous reagents and harsh conditions typically associated with traditional heterocyclic synthesis.
While the functionalization of 3-iodoindazoles often relies on palladium-catalyzed cross-coupling reactions, significant efforts have been made to develop transition-metal-free syntheses for the indazole core itself. rasayanjournal.co.inresearchgate.net These methods circumvent the cost, toxicity, and challenging removal of residual metals associated with transition metal catalysis. iosrjournals.org
One prominent strategy involves the intramolecular C-H amination of hydrazones catalyzed by iodobenzene, using Oxone as a benign oxidant. iosrjournals.org This approach provides N-aryl substituted 1H-indazoles under mild conditions without the need for transition metals. iosrjournals.org Another metal-free method involves the cyclization of 2-aminoacetophenone-derived oximes mediated by methanesulfonyl chloride in the presence of an organic base. researchgate.net
Furthermore, hypervalent iodine reagents are emerging as green alternatives to heavy metals for promoting various oxidative coupling reactions, facilitating the formation of C-C and C-heteroatom bonds under metal-free conditions. acs.orgnih.gov Diaryliodonium salts, for instance, can be used for the N-arylation of heterocycles like pyrazoles and triazoles, presenting a viable pathway for functionalizing the indazole nitrogen in a sustainable manner. nih.gov
| Method | Key Reagents | Conditions | Advantages |
| Iodobenzene-Catalyzed C-H Amination | Hydrazones, Iodobenzene (cat.), Oxone | Mild conditions, short reaction time | Avoids toxic transition metals. iosrjournals.org |
| Oxime Cyclization | 2-aminoacetophenone oximes, MsCl, Et3N | Dichloromethane, Room Temperature | Metal-free cyclization. researchgate.net |
| Diaryliodonium Salt Arylation | N-heterocycle, Diaryliodonium triflate | Mild basic conditions | Metal-free N-arylation. nih.gov |
The choice of solvent is a critical factor in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Research has focused on replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives or eliminating them entirely. ethernet.edu.et
The use of polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent has been demonstrated in the synthesis of 2H-indazoles using a heterogeneous copper oxide nanocatalyst. acs.org This system allows for the efficient formation of new C–N, C═N, and N–N bonds under ligand-free and base-free conditions. acs.org Additionally, mechanochemical synthesis, which involves reactions conducted by ball milling in the absence of bulk solvents, represents a significant advancement. nih.gov This technique has been employed for preparing catalysts used in the C-3 functionalization of the 1H-indazole core. nih.gov
In contrast, the conventional synthesis of 1-Boc-3-iodo-1H-indazole often involves solvents such as acetonitrile (B52724) (CH3CN) or dichloromethane, highlighting the need for greener solvent substitution in these established protocols. chemicalbook.comscispace.com
Alternative energy sources like microwave and ultrasound irradiation offer significant advantages over conventional heating by dramatically reducing reaction times, increasing yields, and often leading to cleaner reactions with fewer byproducts. rasayanjournal.co.inresearchgate.netdntb.gov.ua These techniques are cornerstones of green chemical synthesis. rasayanjournal.co.in
An efficient, high-yield synthesis of this compound has been reported using ultrasonic irradiation. The reaction between 3-iodo-1H-indazole and di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) proceeds to completion in just 10 minutes, affording the pure product in 100% yield after a simple workup. chemicalbook.com
| Reactants | Reagents/Solvents | Method | Time | Yield |
| 3-Iodo-1H-indazole, Di-tert-butyldicarbonate | Triethylamine, Dichloromethane | Ultrasonic Irradiation | 10 min | 100% |
Microwave-assisted synthesis is also extensively used for the functionalization of the indazole ring. rasayanjournal.co.injchr.org For example, Suzuki-type cross-coupling reactions of N-Boc-protected 3-bromoindazole (B152527) with various arylboronic acids have been successfully performed under microwave heating, achieving excellent yields. rasayanjournal.co.in Similarly, an expedient C-3 vinylation of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate has been achieved using microwave irradiation, providing direct access to 3-vinylindazoles without the need for N-protection. dntb.gov.uaresearchgate.net
Electrochemical synthesis is an inherently green technology that uses electrical current to drive chemical reactions, replacing stoichiometric chemical oxidants or reductants. This approach minimizes waste, as the primary reagent is the electron. The outcomes of such reactions can often be controlled by tuning parameters like the electrode material and applied potential. nih.gov
Selective electrochemical methods have been developed for the synthesis of 1H-indazoles and their corresponding N-oxides. nih.gov For instance, the cathodic material can determine the reaction outcome, leading to either 1H-indazole N-oxides (using a reticulated vitreous carbon cathode) or the deoxygenated 1H-indazoles (using a zinc cathode). nih.gov These electro-synthesized intermediates are valuable for further functionalization, demonstrating the potential of this strategy for building diverse indazole derivatives for pharmaceutical research. nih.govthieme-connect.de
Waste Minimization and Atom Economy in Indazole Chemistry
Atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by measuring how much of the reactants' mass is incorporated into the final desired product. ethernet.edu.et Traditional multi-step syntheses often suffer from poor atom economy and generate significant chemical waste.
The standard synthesis of this compound typically involves two main steps: iodination of 1H-indazole followed by N-protection.
Iodination : 1H-indazole is treated with iodine and potassium hydroxide (B78521) in a solvent like DMF. scispace.commdpi.com
N-protection : The resulting 3-iodo-1H-indazole is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scispace.com
This sequence generates several waste streams. The iodination step produces inorganic salts. The protection step is particularly inefficient in terms of atom economy. For every mole of this compound produced, one mole of tert-butanol (B103910) and one mole of carbon dioxide are generated as byproducts from the (Boc)2O reagent, in addition to the triethylammonium (B8662869) salt formed from the base.
Byproducts from the N-Boc protection step: (Boc)₂O + R₂NH → R₂N-Boc + t-BuOH + CO₂
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Boc-3-Iodo-1H-indazole, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis of this compound typically involves halogenation at the 3-position of the indazole core. To minimize side reactions (e.g., over-iodination or Boc-group cleavage), use controlled stoichiometry of iodinating agents (e.g., N-iodosuccinimide) under inert atmospheres. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical for regioselectivity. Monitoring via TLC or HPLC can help optimize reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- NMR : H and C NMR can confirm Boc-group integrity (e.g., tert-butyl signals at ~1.3 ppm) and iodination (absence of aromatic proton at C-3). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution.
- Mass Spectrometry : HRMS (ESI or EI) verifies molecular ion peaks ([M+H]) and isotopic patterns consistent with iodine (m/z +127.9).
- IR : Confirm Boc-group carbonyl stretch (~1680–1720 cm). Cross-validate with crystallographic data if available .
Q. How can HPLC methods be optimized for purity analysis of this compound, especially when dealing with closely eluting impurities?
- Methodological Answer : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Adjust column temperature (30–40°C) and flow rate (1.0–1.5 mL/min) to resolve impurities. For iodinated byproducts, monitor UV absorbance at 254 nm (iodine’s high molar absorptivity). Validate method robustness via spiked impurity recovery tests .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic properties) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, crystal packing (for solid-state data), or incomplete DFT functional parametrization.
- Step 1 : Re-optimize computational models (e.g., B3LYP/6-31G*) with explicit solvent molecules or dispersion corrections.
- Step 2 : Compare experimental XRD bond lengths/angles with DFT-optimized geometries.
- Step 3 : Use ab initio molecular dynamics (AIMD) to simulate dynamic effects in solution .
Q. How can X-ray crystallography using SHELX software improve structural determination of this compound derivatives, particularly for disordered regions?
- Methodological Answer : SHELXL refinement is ideal for resolving disorder in bulky Boc groups or iodine atoms.
- Data Collection : Ensure high-resolution (<1.0 Å) data to refine anisotropic displacement parameters.
- Refinement : Apply restraints (e.g., SIMU/DELU) for disordered moieties. Use SQUEEZE (Platon) to model solvent-accessible voids.
- Validation : Check R, CCDC deposition codes, and Hirshfeld surfaces for intermolecular interactions .
Q. What mechanistic insights guide the design of this compound as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C–I bond in this compound is highly reactive under palladium catalysis.
- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for electron-rich aryl iodides.
- Base Optimization : KCO or CsCO in THF/water mixtures enhances transmetallation.
- Side Reactions : Monitor for protodeiodination (additive: CuI) or Boc-group cleavage (avoid strong bases) .
Q. How should researchers address batch-to-batch variability in this compound synthesis, particularly in yield and purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to track reaction progression.
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading).
- Post-Synthesis : Recrystallize from ethyl acetate/hexane to remove residual iodine or unreacted starting material .
Q. What safety protocols are critical when handling this compound, given its potential toxicity and reactivity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform iodination steps in fume hoods due to volatile iodine byproducts.
- Waste Disposal : Quench residual iodine with NaSO before aqueous disposal .
Q. How can in silico models predict the metabolic stability of this compound in biological systems?
- Methodological Answer : Use QSAR models (e.g., MetaSite, StarDrop) to predict cytochrome P450 metabolism.
- Key Parameters : LogP (Boc-group hydrophobicity), topological polar surface area (TPSA).
- Docking Studies : Simulate interactions with CYP3A4/2D6 isoforms. Validate with in vitro microsomal assays .
Guidance for Rigorous Research Design
- PICO Framework : Define P opulation (compound class), I ntervention (synthetic/analytical method), C omparison (alternative strategies), O utcome (yield, purity, mechanistic insight) .
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to indazole chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
